Home > Products > Screening Compounds P100878 > N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide -

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide

Catalog Number: EVT-4778362
CAS Number:
Molecular Formula: C20H28FN3O
Molecular Weight: 345.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Finrozole

  • Compound Description: Finrozole is a competitive, highly potent, and selective nonsteroidal aromatase inhibitor. Aromatase is a cytochrome P450 enzyme that catalyzes the conversion of androgens to estrogens. Aromatase inhibitors like Finrozole are potentially useful in the endocrine therapy of estrogen-dependent diseases, such as breast cancer. []
  • Relevance: Although the specific structure of Finrozole is not provided in the paper, it is mentioned as a closely related compound to the title compound, 4-[3-(4-fluorophenyl)-2-hydroxy-1-(1,2,4-triazol-1-yl)propyl]benzonitrile. Both compounds likely share a similar scaffold and are being investigated for their aromatase inhibitory activity. []

4-[3-(4-fluorophenyl)-2-hydroxy-1-(1,2,4-triazol-1-yl)propyl]benzonitrile

  • Compound Description: This compound is a nonsteroidal aromatase inhibitor. It was synthesized as a racemic mixture and separated into two diastereomeric racemates by crystallization. The less soluble enantiomer pair was characterized by X-ray crystallography. []
  • Relevance: This compound shares the 4-fluorophenyl and 1,2,4-triazol-1-yl substituents with N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide. The difference lies in the core structure and the presence of a benzonitrile group instead of the acetamide moiety. Despite the structural variations, their shared substituents suggest they might belong to the same chemical class and potentially exhibit similar biological activities. []

(2R-trans-5-(4-fluorophenyl)-2-(1-methylethyl)-N,4-diphenyl-1-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1H-pyrrole-3-carboxamide

  • Compound Description: This compound is an intermediate in the synthesis of trans-6-[2-(1-yl-pyrrole substituted)alkyl]pyran-2-ones, a class of cholesterol inhibitors. []
  • Relevance: This compound shares the 4-fluorophenyl substituent with N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide. The presence of this shared substituent suggests a potential structural similarity and possible relevance to cholesterol regulation or related metabolic pathways. []

N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]-2-(1-{2-[2-(2-methoxyethoxy)phenyl]ethyl}piperidin-4-yl)acetamide

  • Compound Description: This compound is a potent and selective T-type Ca2+ channel inhibitor. It demonstrated antihypertensive activity in spontaneously hypertensive rats without inducing reflex tachycardia, a common side effect of traditional L-type Ca2+ channel blockers. []
  • Relevance: This compound shares a similar scaffold with N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide, both featuring a 4-fluorophenyl group attached to an alkyl chain connected to a piperazine or piperidine ring. The presence of this similar scaffold and the shared 4-fluorophenyl substituent suggests these compounds might belong to the same chemical class, potentially exhibiting similar biological activities. []

2-(4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl})‐1-piperazinyl)‐N‐(4‐methylphenyl)acetamide (Compound 7)

  • Compound Description: This compound is a small-molecule inhibitor of HIV-1 assembly that targets the phosphatidylinositol (4,5)‐bisphosphate (PI(4,5)P2) binding site of the HIV‐1 matrix (MA) protein. It exhibits broadly neutralizing anti‐HIV activity. []
  • Relevance: Compound 7 shares the 4-fluorophenyl and piperazinyl substructures with N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide. The presence of these common structural motifs suggests a potential for shared chemical properties and possible interactions with similar biological targets, even though their overall structures differ. []

(S)-5-chloro-6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)-N-ethylnicotinamide (VUF11211)

  • Compound Description: VUF11211 is a high-affinity CXCR3 antagonist with a rigid elongated structure containing two basic groups. It binds to the transmembrane domain of CXCR3, extending from the minor pocket into the major pocket. []
  • Relevance: While VUF11211 has a more complex structure than N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide, they both share a piperazine ring system. This common feature indicates a possible structural relationship, although their overall activity profiles and target specificity might differ considerably. []

(R)-N-(1-(3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)ethyl)-2-(4-fluoro-3-(trifluoromethyl)phenyl)-N-(pyridin-3-ylmethyl)acetamide (NBI-74330)

  • Compound Description: NBI-74330 is a high-affinity CXCR3 antagonist that lacks basic groups. It binds to the transmembrane minor pocket lined by helices 2, 3, and 7 of CXCR3. []
  • Relevance: NBI-74330, with its 4-fluoro-3-(trifluoromethyl)phenyl group, bears a structural resemblance to N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide, which contains a 4-fluorophenyl moiety. This similarity in their aromatic substitutions hints at a potential for shared physicochemical properties and possible interactions with related biological targets, despite differences in their overall structures. []

2-([1,1′-biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (Analog 24)

  • Compound Description: Analog 24 is a selective cyclin-dependent kinase (CDK) 5 inhibitor that shows preference over CDK2 in cancer cell lines. It has been found to reduce Mcl-1 levels in a concentration-dependent manner and, when combined with Bcl-2 inhibitors, synergistically induces apoptosis in pancreatic cancer cell lines. []

4-(4-{[2-(4-chlorophenyl)-5,5-dimethyl-1-cyclohexen-1-yl]methyl}-1-piperazinyl)-N-[(4-{[(2R)-4-(4-morpholinyl)-1-(phenylsulfanyl)-2-butanyl]amino}-3-[(trifluoromethyl)sulfonyl]phenyl)sulfonyl]benzamide (Navitoclax)

  • Compound Description: Navitoclax is a potent inhibitor of Bcl-2, Bcl-xL, and Bcl-w, key anti-apoptotic proteins often overexpressed in cancer cells. It induces apoptosis and inhibits cell growth, particularly when combined with a CDK5 inhibitor like Analog 24, which downregulates Mcl-1. []
  • Relevance: While structurally diverse from N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide, Navitoclax's mechanism of action, particularly its interaction with the Bcl-2 family and Mcl-1, highlights the importance of these anti-apoptotic pathways in cancer. Although the specific targets might differ, understanding the modulation of these pathways by related compounds can offer insights into potential therapeutic strategies. []

2-(3-(4-chloro-3-fluorophenyl)-5-ethyl-1H-1,2,4-triazol-1-yl)-N-(3,5-dichlorobenzyl)acetamide (MR-L2)

  • Compound Description: MR-L2 is a positive allosteric modulator of phosphodiesterase-4B (PDE4B). In rodent models, microinfusion of MR-L2 into the nucleus accumbens shell (NAcs) acutely reduced intravenous nicotine self-administration. This suggests that enhancing PDE4B activity in the NAcs could be a potential therapeutic strategy for nicotine addiction. [, ]
  • Relevance: Though structurally different from N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide, MR-L2 highlights the role of PDE4B in modulating reward-related behaviors and addiction. This information can be valuable in understanding the broader context of drug targets and their potential for developing therapies for substance use disorders. [, ]

N-(4-(6-(4-(1-(4-fluorophenyl)ethyl)piperazin-1-yl)pyrimidin-4-yloxy)benzo[d]thiazol-2-yl)acetamide (AMG 628)

  • Compound Description: AMG 628 is a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor. It demonstrated efficacy in blocking TRPV1-mediated physiological responses in vivo, reducing thermal hyperalgesia in a rat model of chronic pain. []
  • Relevance: AMG 628, similar to N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide, contains a 4-fluorophenyl group linked to a piperazine ring. This structural similarity suggests that both compounds might share a common chemical lineage and could potentially interact with similar biological targets, even though their specific pharmacological profiles might differ. []

2-((5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (Compound 2a)

  • Compound Description: Compound 2a is a benzofuran–oxadiazole derivative that has shown promising antimicrobial activity. []
  • Relevance: Despite having a distinct structure from N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide, the antimicrobial activity of Compound 2a underscores the importance of exploring diverse heterocyclic compounds, including those containing oxadiazole and acetamide moieties, for their potential in combating infectious diseases. []

2-((5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide (Compound 2b)

  • Compound Description: Compound 2b, like Compound 2a, is a benzofuran–oxadiazole derivative that exhibits notable antimicrobial activity. []
  • Relevance: Similar to Compound 2a, the antimicrobial properties of Compound 2b highlight the relevance of exploring diverse heterocyclic compounds, even if their structures differ significantly from N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide. The presence of the acetamide group, a common feature with the main compound, in these antimicrobial agents suggests a potential for shared chemical properties despite their distinct structures and activities. []

N-(4-fluorophenyl)-2-(5-((2-(4-methoxy-2,5-dimethylphenyl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)acetamide (Hit-1)

  • Compound Description: Hit-1 is a potential FGFR-1 inhibitor identified through pharmacophore-based screening using the 3D structure of Infigratinib. It demonstrated favorable LibDock and binding affinity scores, suggesting potential as a lead compound for developing new therapies for cholangiocarcinoma. []
  • Relevance: Similar to N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide, Hit-1 contains a 4-fluorophenyl group attached to an acetamide moiety. This structural similarity, particularly in the aromatic and linker regions, indicates a potential for shared chemical properties and possible interactions with similar biological targets. []

4-(4-((2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)ethyl)carbamoyl)pyridin-2-yl)-1-methylpiperazin-1-ium (Hit-4)

  • Compound Description: Hit-4 is another promising FGFR-1 inhibitor candidate identified through pharmacophore-based screening using the 3D structure of Infigratinib. It showed favorable LibDock and binding affinity scores, marking it as a potential lead for further development as a therapeutic agent for cholangiocarcinoma. []
  • Relevance: Although structurally distinct from N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide, the identification of Hit-4 as a potential FGFR-1 inhibitor highlights the value of exploring diverse chemical structures in drug discovery. While their structures differ, the shared focus on developing new therapies for cancer underscores the importance of targeting specific protein kinases and signaling pathways. []

Properties

Product Name

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide

Molecular Formula

C20H28FN3O

Molecular Weight

345.5 g/mol

InChI

InChI=1S/C20H28FN3O/c21-18-8-4-5-9-19(18)24-14-12-23(13-15-24)16-20(25)22-11-10-17-6-2-1-3-7-17/h4-6,8-9H,1-3,7,10-16H2,(H,22,25)

InChI Key

YSDMLAMKDSFCFL-UHFFFAOYSA-N

SMILES

C1CCC(=CC1)CCNC(=O)CN2CCN(CC2)C3=CC=CC=C3F

Canonical SMILES

C1CCC(=CC1)CCNC(=O)CN2CCN(CC2)C3=CC=CC=C3F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.